molecular formula C9H11NO B2555038 3-Methyl-2-(prop-2-en-1-yloxy)pyridine CAS No. 2195954-16-4

3-Methyl-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2555038
CAS No.: 2195954-16-4
M. Wt: 149.193
InChI Key: BEMNLNBOUWYNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-CH3C5H4N . It is one of three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .


Synthesis Analysis

3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .


Molecular Structure Analysis

The molecular structure of 3-Methylpyridine consists of a pyridine ring with a methyl group attached at the 3rd position .


Chemical Reactions Analysis

The reactions of 2-methylpyridines have been studied in a flow synthesis setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Physical and Chemical Properties Analysis

3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C .

Scientific Research Applications

Pyrrolidines Synthesis

Pyrrolidines, significant for their biological effects and industrial applications, can be synthesized through polar [3+2] cycloaddition involving ylides and nitropropenes. This method demonstrates the potential for analogous reactions with other 2-substituted nitroethene analogues, underpinning the versatility of pyrrolidine chemistry in scientific research (Żmigrodzka et al., 2022).

Catalytic Methylation of Pyridines

A novel catalytic method has been described for the direct methylation of the pyridine aromatic ring, utilizing methanol and formaldehyde. This process illustrates the innovative approach towards modifying pyridine structures, essential in the drug discovery process, by exploiting the reactivity between aromatic and non-aromatic compounds (Grozavu et al., 2020).

Ligand Synthesis and Coordination Chemistry

The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been extensively reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These developments underscore the adaptability and utility of pyridine derivatives in coordination chemistry (Halcrow, 2005).

Solar Cell Performance Enhancement

Research on co-sensitized solar cells employing pyridine-anchor co-adsorbents has shown significant efficiency improvements. This study exemplifies the role of pyridine derivatives in optimizing the light absorption and electron lifetime in dye-sensitized solar cells, providing a path towards more efficient renewable energy sources (Wei et al., 2015).

Sonochemical Degradation of Organic Compounds

The sonochemical degradation of 3-Methyl pyridine, a compound with environmental and health impacts, illustrates the potential of ultrasound in combination with oxidants for effective water treatment. This research offers insights into the mechanisms and efficiencies of advanced oxidation processes for the remediation of hazardous substances (Daware & Gogate, 2020).

Safety and Hazards

3-Methylpyridine is classified as dangerous with various hazard statements including H226, H302, H311, H314, H315, H319, H331, H332, H335 .

Future Directions

Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, the development of new synthesis methods and the study of their properties and applications are of great interest .

Properties

IUPAC Name

3-methyl-2-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNLNBOUWYNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.